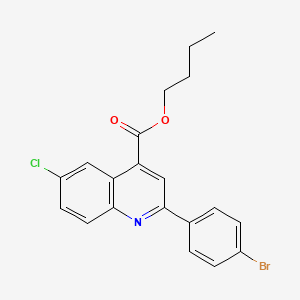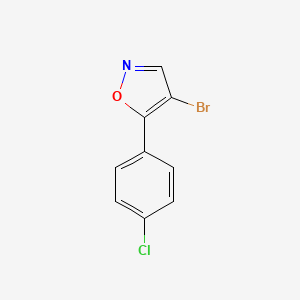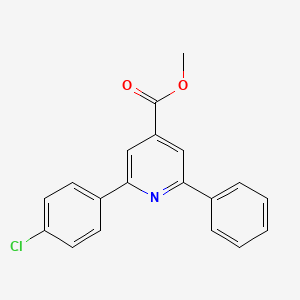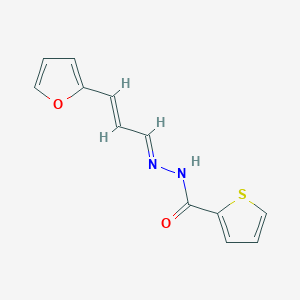
6-Fluoro-2,2-dimethylchroman-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,2-dimethyl-4-chromanol, also known as AldrichCPR, is a chemical compound with the empirical formula C11H13FO2 and a molecular weight of 196.22 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research . It is characterized by its solid form and specific structural features, including a fluorine atom attached to a chromanol ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of 2,2-dimethyl-4-chromanol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 6-Fluoro-2,2-dimethyl-4-chromanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2,2-dimethyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the chromanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2,2-dimethyl-4-chromanone, while reduction could produce 6-fluoro-2,2-dimethyl-4-chromanol derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,2-dimethyl-4-chromanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical agents.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,2-dimethyl-4-chromanol involves its interaction with molecular targets through its fluorine atom and chromanol ring. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the chromanol ring can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for various biological targets, such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Fluoro-2,2-dimethyl-4-chromanol: Similar in structure but with the fluorine atom at a different position on the chromanol ring.
6-Fluoro-2,2-dimethylchroman-4-ol: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
6-Fluoro-2,2-dimethyl-4-chromanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in research applications where precise molecular interactions are crucial .
Eigenschaften
Molekularformel |
C11H13FO2 |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |
InChI-Schlüssel |
BEZSNFOXBWMXRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(5Z)-5-{(2E,4E)-5-[(4-methylphenyl)amino]penta-2,4-dien-1-ylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045566.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12045580.png)

![N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12045594.png)


![ethyl 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12045601.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12045606.png)
![1-heptyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12045609.png)
